molecular formula C15H12BrN3O B12174658 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12174658
M. Wt: 330.18 g/mol
InChI Key: QJOHJHROSYSQKY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The presence of the bromine atom and the benzimidazole moiety in this compound suggests potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of 2-methyl-1H-benzimidazole with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and ligands in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylbenzimidazole derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The bromine atom may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can disrupt biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-bromo-N-(2-methyl-1H-benzimidazol-5-yl)benzamide distinguishes it from other similar compounds. Bromine’s larger size and different electronic properties compared to chlorine or fluorine can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .

Properties

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

4-bromo-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C15H12BrN3O/c1-9-17-13-7-6-12(8-14(13)18-9)19-15(20)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

QJOHJHROSYSQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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